N-[(4-methoxyphenyl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Overview
Description
N-[(4-methoxyphenyl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzodioxine ring fused with a carboxamide group and a methoxyphenyl carbamothioyl moiety. Its distinct chemical properties make it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The methoxyphenyl carbamothioyl group is then introduced via a nucleophilic substitution reaction, where the methoxyphenyl isothiocyanate reacts with an amine derivative of the benzodioxine compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzodioxine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines .
Scientific Research Applications
N-[(4-methoxyphenyl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-methoxyphenyl)carbamothioyl]-2-methylpropanamide
- N-[(4-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide
Uniqueness
Compared to similar compounds, N-[(4-methoxyphenyl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide stands out due to its unique benzodioxine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications.
Properties
CAS No. |
639057-56-0 |
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Molecular Formula |
C17H16N2O4S |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C17H16N2O4S/c1-21-13-5-3-12(4-6-13)18-17(24)19-16(20)11-2-7-14-15(10-11)23-9-8-22-14/h2-7,10H,8-9H2,1H3,(H2,18,19,20,24) |
InChI Key |
DPWJXSNJMGVIFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC3=C(C=C2)OCCO3 |
solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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